molecular formula C14H12ClNO4S3 B2550041 5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide CAS No. 2097925-80-7

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2550041
CAS No.: 2097925-80-7
M. Wt: 389.88
InChI Key: NSACQRZQTXOMBH-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
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Biological Activity

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]thiophene-2-sulfonamide is a complex heterocyclic compound that has garnered interest due to its unique structural features, including a thiophene ring, a furan moiety, and a sulfonamide functional group. This article delves into its biological activity, synthesizing available data from various studies.

Chemical Characteristics

  • Molecular Formula : C₁₄H₁₂ClNO₄S₃
  • Molecular Weight : 389.9 g/mol
  • CAS Number : 2097925-80-7

The compound's structure imparts distinct chemical reactivity and potential biological properties that differentiate it from other compounds within its class .

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, its structural components suggest potential activities based on related compounds. The following sections summarize the inferred biological activities based on structural analogs and preliminary studies.

Anti-inflammatory Potential

The anti-inflammatory activity of thiophene derivatives has been documented in various studies. For instance:

Compound NameBiological ActivityAssay TypeResult
3-Hydroxy-5-propinyl-thiopheneIn vitro anti-inflammatoryLPS-stimulated RAW 264.7 cells98.5 µM (IC₅₀)
5-(1,2-Dihydroxyethyl)-2-(Z)-hept-5-ene-1,3-diynylthiopheneIn vitro anti-inflammatoryLPS-stimulated RAW 264.7 cells12.8 µM (IC₅₀)

These findings highlight the potential for anti-inflammatory activity in compounds structurally related to our compound of interest, further supporting the hypothesis of its biological efficacy .

Case Studies and Research Findings

While direct studies on the biological activity of this compound are scarce, related research provides insight into its potential applications:

  • Antimicrobial Synergy : A study evaluated the synergistic effects of various compounds with established antibiotics against pathogens like Staphylococcus aureus. Compounds structurally similar to our target compound showed enhanced efficacy when combined with antibiotics .
  • Cytotoxicity Studies : Some thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that our compound may also possess anticancer properties worth investigating further .

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-7-21-8-10)11-2-1-6-20-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSACQRZQTXOMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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